1,4-Butane-2,2,3,3-d4-diamine, dihydrochloride (9CI); 1,4-Butane-2,2,3,3-d4-diamine 2HCl; 1,4-Butane-2,2,3,3-d4-diamine dihydrochloride; 1,4-Diaminobutane-2,2,3,3-D4 dihydrochloride; 1,4-Diaminobutane-d4 dihydrochloride; Putrescine-d4 dihydrochloride
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Overview
Description
Preparation Methods
1,4-Diaminobutane-d4 (dihydrochloride) can be synthesized by neutralizing 1,4-diaminobutane with hydrochloric acid . The reaction typically involves the following steps:
Synthesis of 1,4-Diaminobutane: This can be achieved through the decarboxylation of ornithine in the presence of the enzyme ornithine decarboxylase.
Deuterium Labeling: The hydrogen atoms in 1,4-diaminobutane are replaced with deuterium atoms to obtain 1,4-diaminobutane-d4.
Formation of Dihydrochloride Salt: The deuterium-labeled 1,4-diaminobutane is then reacted with hydrochloric acid to form the dihydrochloride salt.
Chemical Reactions Analysis
1,4-Diaminobutane-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Diaminobutane-d4 (dihydrochloride) has a wide range of applications in scientific research:
Biology: It is utilized in the preparation of specialized cell culture media for stem cell cultivation.
Medicine: It is employed in pharmacokinetic studies to track the metabolic pathways of drugs.
Industry: It is used in the synthesis of organic compounds, such as pharmaceutical drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-Diaminobutane-d4 (dihydrochloride) involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,4-Diaminobutane-d4 (dihydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1,4-Diaminobutane (Putrescine) dihydrochloride: The non-deuterated form of the compound.
1,3-Diaminopropane: A similar diamine with one less carbon atom in the chain.
Cadaverine: Another diamine with a similar structure but different biological roles.
The deuterium labeling in 1,4-Diaminobutane-d4 (dihydrochloride) provides unique advantages in research, such as improved stability and distinct mass spectrometric properties .
Properties
Molecular Formula |
C4H13ClN2 |
---|---|
Molecular Weight |
128.64 g/mol |
IUPAC Name |
2,2,3,3-tetradeuteriobutane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c5-3-1-2-4-6;/h1-6H2;1H/i1D2,2D2; |
InChI Key |
BPHGMWVJJCWDPB-PBCJVBLFSA-N |
Isomeric SMILES |
[2H]C([2H])(CN)C([2H])([2H])CN.Cl |
Canonical SMILES |
C(CCN)CN.Cl |
Origin of Product |
United States |
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